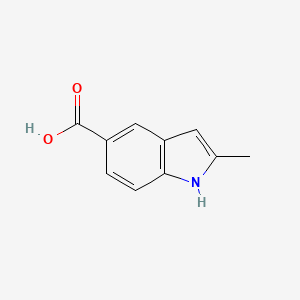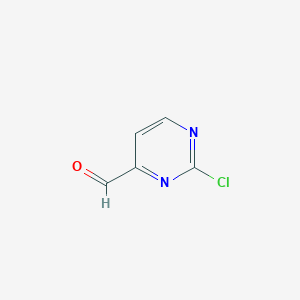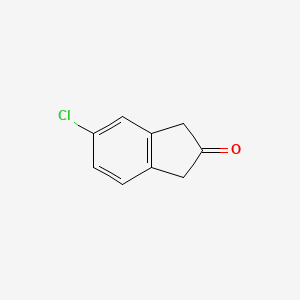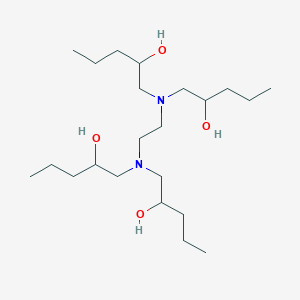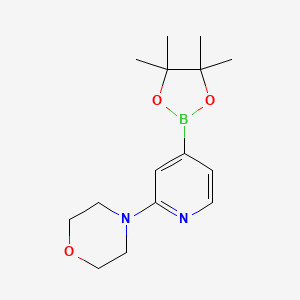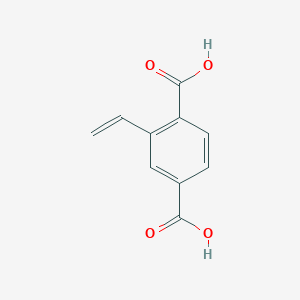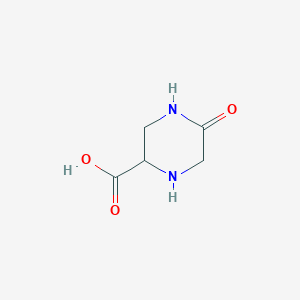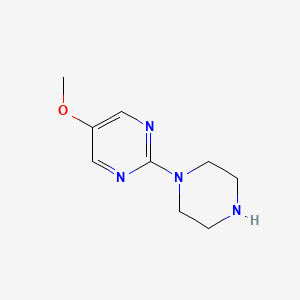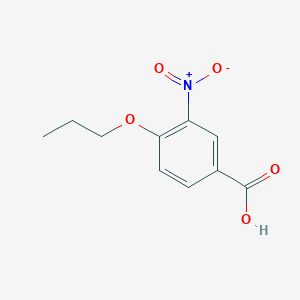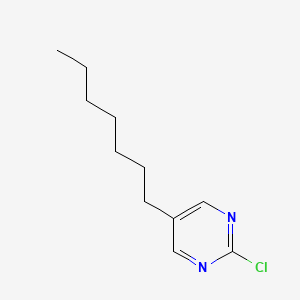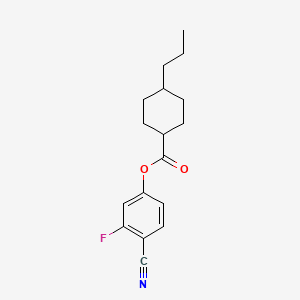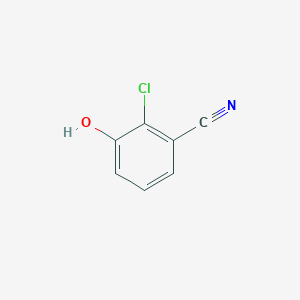
5-氯-3-(二氟甲基)-1-甲基-1H-吡唑-4-甲醛
描述
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 1015779-51-7 . It has a molecular weight of 152.53 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H3ClF2N2/c5-3-1-2(4(6)7)8-9-3/h1,4H,(H,8,9) and the InChI key is UCLPOVPAYBMAGI-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde are not available, difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry . This strategy is best applied to heteroaromatics .It is typically stored in an inert atmosphere at temperatures between 2-8°C .
科学研究应用
Agrochemical Industry
- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde, are widely used in the agrochemical industry. They are primarily used for crop protection against pests .
- Results or Outcomes : Over the past two decades, more than 20 new TFMP-containing agrochemicals have been introduced to the market . The effectiveness of these agrochemicals in protecting crops from pests has been well-documented.
Pharmaceutical Industry
- Application Summary : TFMP derivatives are also used in the pharmaceutical and veterinary industries. They are used in the formulation of several pharmaceutical and veterinary products .
- Results or Outcomes : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
5-Chloro-3-(difluoromethyl)-1H-pyrazole
- Application Summary : This compound is available for purchase from chemical suppliers, suggesting that it may be used as a starting material or intermediate in various chemical syntheses .
- Results or Outcomes : The specific outcomes or results of using this compound in chemical synthesis would depend on the specific reactions and processes involved .
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Application Summary : This compound, which could potentially be synthesized from “5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde”, is also available for purchase from chemical suppliers . This suggests that it may be used as a starting material or intermediate in various chemical syntheses.
- Results or Outcomes : The specific outcomes or results of using this compound in chemical synthesis would depend on the specific reactions and processes involved .
Chemical Synthesis
- Application Summary : “5-Chloro-3-(difluoromethyl)-1H-pyrazole” and “5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” are available for purchase from chemical suppliers . This suggests that they may be used as starting materials or intermediates in various chemical syntheses.
- Results or Outcomes : The specific outcomes or results of using these compounds in chemical synthesis would depend on the specific reactions and processes involved .
安全和危害
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
属性
IUPAC Name |
5-chloro-3-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O/c1-11-5(7)3(2-12)4(10-11)6(8)9/h2,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYPMEAFQUDCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599562 | |
| Record name | 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
660845-30-7 | |
| Record name | 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

